An In-Depth Technical Guide to 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-((Tert-butoxycarbonyl)amino)isonicotinic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-((tert-butoxycarbonyl)amino)isonicotinic acid, a pivotal heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and advanced organic synthesis. Moving beyond a simple data sheet, this document elucidates the causality behind its synthesis, the strategic rationale for its application, and the critical details of its reactivity, empowering researchers to leverage its full potential.
Introduction: A Versatile Heterocyclic Building Block
2-((Tert-butoxycarbonyl)amino)isonicotinic acid, often referred to as Boc-2-amino-isonicotinic acid, is a synthetically valuable derivative of the isonicotinic acid scaffold. Isonicotinic acid (pyridine-4-carboxylic acid) and its analogues are foundational structures in a multitude of approved therapeutic agents, targeting conditions from tuberculosis to cancer.[1] The strategic placement of a Boc-protected amine at the 2-position of this scaffold creates a bifunctional molecule with orthogonal reactivity.
The tert-butoxycarbonyl (Boc) group serves as a robust yet readily cleavable protecting group for the amino moiety. This protection is stable under a wide range of nucleophilic and basic conditions, making it an ideal choice for multi-step syntheses.[2] Conversely, its facile removal under mild acidic conditions allows for the selective unmasking of the amine, a cornerstone of modern peptide synthesis and combinatorial chemistry.[3][4] This guide will explore the essential properties, synthetic routes, and critical applications of this compound, providing field-proven insights for its effective utilization.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in experimental work.
Core Properties
The key physicochemical data for 2-((tert-butoxycarbonyl)amino)isonicotinic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 365412-92-6 | |
| Molecular Formula | C₁₁H₁₄N₂O₄ | |
| Molecular Weight | 238.24 g/mol | |
| Appearance | White to off-white solid, crystal/powder | [5] |
| Melting Point | Data not available in peer-reviewed literature. | - |
| Boiling Point | Data not available. | - |
| Solubility | The parent isonicotinic acid is sparingly soluble in cold water.[6] | - |
| Storage | Sealed in a dry environment at 2-8°C. | |
| SMILES | O=C(O)C1=CC=NC(NC(OC(C)(C)C)=O)=C1 | [7] |
| InChI Key | HOKHELLEMBMVFK-UHFFFAOYSA-N |
Predicted Spectroscopic Signatures
-
¹H NMR:
-
Boc Group: A characteristic sharp singlet integrating to 9 protons (s, 9H) is expected around δ 1.4-1.5 ppm.
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The specific chemical shifts and coupling patterns will depend on the electronic environment.
-
Amine and Carboxylic Protons: Two broad singlets, one for the N-H proton of the carbamate and one for the O-H of the carboxylic acid. Their chemical shifts can be highly variable and are dependent on solvent and concentration.
-
-
¹³C NMR: Expected signals include those for the quaternary carbon and methyl carbons of the Boc group, the carbonyl carbons of the carbamate and the carboxylic acid, and the carbons of the pyridine ring.
-
IR Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid, an N-H stretch for the carbamate, and strong C=O stretches for both the carbamate and carboxylic acid functional groups.
Synthesis and Purification
The synthesis of 2-((tert-butoxycarbonyl)amino)isonicotinic acid is logically approached in two main stages: the formation of the 2-aminoisonicotinic acid precursor, followed by the protection of the amino group.
Synthesis of 2-Aminoisonicotinic Acid Precursor
While several methods exist, including multi-step routes from quinoline[2], a general and efficient one-pot protocol has been developed for substituted 2-amino isonicotinic acids. This method involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by hydrolysis and selective decarboxylation, offering yields in the range of 60-70%.[10] This approach is favored for its operational simplicity and adaptability.
Protocol: Boc Protection of 2-Aminoisonicotinic Acid
The introduction of the Boc group is a standard and reliable transformation in organic synthesis. The following protocol is a self-validating system based on well-established methods for the N-tert-butyloxycarbonylation of amines.[11][12]
Experimental Protocol: Boc Protection
-
Dissolution: In a round-bottom flask, suspend 2-aminoisonicotinic acid (1.0 eq) in a suitable solvent such as 1,4-dioxane or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq). To neutralize the acidic byproduct and drive the reaction, add a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) or sodium bicarbonate (NaHCO₃) in a biphasic system with water.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a mild acidic solution (e.g., 1M citric acid) to remove excess base, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-((tert-butoxycarbonyl)amino)isonicotinic acid.
-
-
Causality Behind Choices:
-
(Boc)₂O is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
-
A base is essential to neutralize the acidic carboxylic acid proton and the tert-butoxycarbamic acid formed during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.
-
Core Applications in Research and Development
The utility of this compound stems from its dual functionality, allowing it to serve as a versatile linker and building block.
Solid-Phase Peptide Synthesis (SPPS)
The most prominent application is in SPPS, where it allows for the incorporation of a non-canonical, heterocyclic amino acid moiety into a peptide backbone.[7] The Boc-SPPS strategy is a robust method for assembling complex peptides.[7][13]
The general workflow for incorporating the monomer is as follows:
Caption: General workflow for Boc-SPPS.
Medicinal Chemistry Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] 2-((Tert-butoxycarbonyl)amino)isonicotinic acid provides a ready-made scaffold for drug discovery programs. The carboxylic acid can be converted into a wide array of amides, esters, or other functional groups, while the protected amine can be deprotected and further functionalized, enabling the rapid generation of compound libraries for screening.
Reactivity Profile and Handling
Key Reactions
-
Amide Bond Formation: The carboxylic acid moiety is readily activated for coupling with amines. Standard peptide coupling reagents such as Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with Hydroxybenzotriazole (HOBt), or HATU can be employed to form amide bonds efficiently.
-
Boc Group Deprotection: The Boc group is reliably cleaved under acidic conditions. This reaction proceeds via the formation of a stable tert-butyl cation.[4]
Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected compound in Dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic acid (TFA), typically in a 25-50% v/v solution with DCM.[3] The reaction is usually rapid and accompanied by the evolution of isobutylene and CO₂ gas.[4]
-
Reaction: Stir the solution at room temperature for 30-60 minutes.
-
Work-up: Remove the TFA and DCM under reduced pressure. The resulting amine is typically obtained as a trifluoroacetate salt and can be used directly or neutralized with a mild base.
Stability and Handling
-
Stability: The compound is stable under normal storage conditions (2-8°C, dry). It is incompatible with strong oxidizing agents, strong reducing agents, and strong acids (which will cleave the Boc group).[14]
-
Safety:
-
Hazard Classification: GHS07 - Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
-
Conclusion
2-((Tert-butoxycarbonyl)amino)isonicotinic acid is more than a mere chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined, orthogonal reactivity, combined with the proven biological relevance of its core scaffold, makes it an invaluable asset for researchers. A firm grasp of its properties, synthetic access, and reactivity profile, as outlined in this guide, is key to unlocking its full potential in the laboratory.
References
-
Boc Solid Phase Peptide Synthesis Methods. (n.d.). GenScript. Retrieved January 31, 2026, from [Link]
-
Wang, X., et al. (2014). Synthesis of 2-aminonicotinic acid. ResearchGate. Retrieved January 31, 2026, from [Link]
-
Li, B., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. ACS Omega. Retrieved January 31, 2026, from [Link]
-
Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 31, 2026, from [Link]
- BOC protection method for aminopyridine. (2013). Google Patents.
- 2-aminonicotinic acid synthetic method. (2015). Google Patents.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 31, 2026, from [Link]
-
Isonicotinamide. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
-
Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]
-
What is solid phase peptide synthesis?. (2023). Biotage. Retrieved January 31, 2026, from [Link]
-
Dual protection of amino functions involving Boc. (2013). RSC Publishing. Retrieved January 31, 2026, from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 31, 2026, from [Link]
-
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. (n.d.). AZoM. Retrieved January 31, 2026, from [Link]
-
Isonicotinic Acid. (n.d.). Merck Index. Retrieved January 31, 2026, from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). ACS Omega. Retrieved January 31, 2026, from [Link]
-
Isonicotinic acid. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]
Sources
- 1. Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. Isonicotinic Acid [drugfuture.com]
- 7. Boc Solid Phase Peptide Synthesis Methods - Peptide Port [peptideport.com]
- 8. rsc.org [rsc.org]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. bachem.com [bachem.com]
- 14. Isonicotinamide - Wikipedia [en.wikipedia.org]
